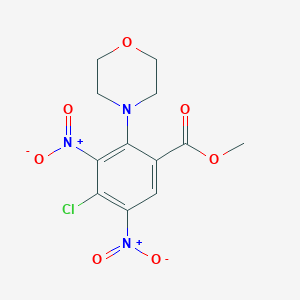
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, morpholinyl, and dinitro groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-chloro-2-(morpholin-4-yl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with different functional groups replacing the chloro group.
Scientific Research Applications
Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the morpholinyl group can enhance solubility and bioavailability. The chloro group can facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-chloro-2-(morpholin-4-yl)benzoate: Lacks the dinitro groups, resulting in different reactivity and applications.
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the morpholinyl group, affecting its solubility and biological interactions.
Methyl 4-chloro-2-(piperidin-4-yl)-3,5-dinitrobenzoate: Substitutes the morpholinyl group with a piperidinyl group, altering its chemical and biological properties.
Uniqueness: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and morpholinyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
929194-12-7 |
|---|---|
Molecular Formula |
C12H12ClN3O7 |
Molecular Weight |
345.69 g/mol |
IUPAC Name |
methyl 4-chloro-2-morpholin-4-yl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H12ClN3O7/c1-22-12(17)7-6-8(15(18)19)9(13)11(16(20)21)10(7)14-2-4-23-5-3-14/h6H,2-5H2,1H3 |
InChI Key |
SCSGXGJKDBLURJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N2CCOCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















